3-((5-Bromo-2-chlorophenoxy)methyl)pyridine
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Overview
Description
3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H9BrClNO It is a derivative of pyridine, characterized by the presence of a bromine and chlorine atom on the phenoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine typically involves the reaction of 5-bromo-2-chlorophenol with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems may enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-2-chlorophenoxy)methyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-((5-Bromo-2-chlorophenoxy)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is not well-documented. its chemical structure suggests that it may interact with biological targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms may enhance its binding affinity to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-5-chloropyridine
- 2-Bromo-3-chloropyridine
Uniqueness
3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides distinct chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3-[(5-bromo-2-chlorophenoxy)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWMQKBZPEIPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716539 |
Source
|
Record name | 3-[(5-Bromo-2-chlorophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-23-4 |
Source
|
Record name | 3-[(5-Bromo-2-chlorophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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